molecular formula C7H7O7-3 B1233892 1-Hydroxybutane-1,2,4-tricarboxylate

1-Hydroxybutane-1,2,4-tricarboxylate

Cat. No. B1233892
M. Wt: 203.13 g/mol
InChI Key: OEJZZCGRGVFWHK-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Homoisocitrate(3-) is a tricarboxylic acid trianion. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a homoisocitrate(2-).

Scientific Research Applications

  • Hydrolysis of Clavulanic Acid : 1-Amino-4-hydroxybutan-2-one, a related compound to 1-Hydroxybutane-1,2,4-tricarboxylate, is identified as a major product in the hydrolysis of clavulanic acid under various conditions. This finding contributes to the understanding of the behavior and stability of clavulanic acid in different environments (Finn, Harris, Hunt, & Zomaya, 1984).

  • Determination in Biological Samples : A sensitive method for the determination of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in human urine has been developed, showing the relevance of similar compounds in biomedical research and diagnostics (Kline, Matuszewski, & Bayne, 1990).

  • Chemical Synthesis and Analysis : Studies have focused on the synthesis of various analogs and derivatives of hydroxybutane compounds, highlighting their importance in chemical synthesis and pharmaceutical development (Trigalo, Molliex, Champion, & Azerad, 1991).

  • Biological Production of Malic Acid : Research on malic acid (2-hydroxybutanedioic acid), a closely related compound, emphasizes its significance as a precursor in various industries. The study explores biological production methods, which are gaining attention due to environmental concerns (Dai et al., 2018).

  • Biocatalysis and Enzymatic Studies : Enzymatic resolution of syn-2-azido-1,3,4-trihydroxybutane, a structurally similar compound, has been studied, shedding light on the use of enzymes in the resolution of complex organic compounds (Iacazio, Martini, Sanchez, & Faure, 2000).

  • Methane-based Biosynthesis : Research on the biosynthesis of 4-Hydroxybutyric acid from methane, using engineered strains, indicates the potential of using methane as a carbon source for producing industrially important chemicals (Nguyen & Lee, 2021).

properties

Molecular Formula

C7H7O7-3

Molecular Weight

203.13 g/mol

IUPAC Name

1-hydroxybutane-1,2,4-tricarboxylate

InChI

InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-3

InChI Key

OEJZZCGRGVFWHK-UHFFFAOYSA-K

SMILES

C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-]

Canonical SMILES

C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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